D-Glucopyranose, pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

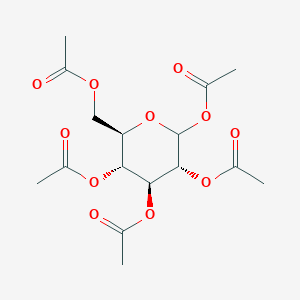

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232114 | |

| Record name | D-Glucopyranose, pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-87-4 | |

| Record name | Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucopyranose, Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucopyranose, pentaacetate, a fully acetylated derivative of D-glucose, is a versatile molecule with significant applications across organic synthesis and the pharmaceutical sciences. Existing as two primary anomers, α-D-glucopyranose, pentaacetate and β-D-glucopyranose, pentaacetate, this compound serves as a crucial intermediate, a protective agent in carbohydrate chemistry, and a biologically active molecule. Its utility in drug development is notable, with applications in prodrug design, solubility enhancement, and as a key component in controlled-release drug delivery systems.[1] Furthermore, it has demonstrated insulinotropic effects, presenting potential as a novel insulin (B600854) secretagogue.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and key applications of this compound, with a focus on its relevance to researchers in drug development.

Physicochemical Properties

This compound is a white crystalline powder.[2] The acetylation of the hydroxyl groups significantly increases its solubility in organic solvents compared to native glucose, while its solubility in water is limited.[2] The compound is primarily characterized by its two anomeric forms, alpha (α) and beta (β), which differ in the stereochemical orientation of the acetyl group at the anomeric carbon (C-1). This structural difference results in distinct physical properties, such as melting point and specific optical rotation.

Table 1: General and Physicochemical Properties of this compound Anomers

| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [1][4][5] |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [1][4][6] |

| CAS Number | 604-68-2 | 604-69-3 | [4][6] |

| Appearance | White crystalline powder | White to off-white crystalline powder | [2][7] |

| Melting Point | 109-111 °C | 130-132 °C | [4][6] |

| Specific Optical Rotation [α]D²⁰ | ≥+98° (c=1 in ethanol) | +4.2° (c=1 in chloroform) | [4][6] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297) | [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [8][9] |

Table 2: Spectral Data Summary

| Spectral Data | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |

| ¹H NMR (300MHz, CDCl₃) | δ = 2.21 (s, 15H, CH₃), 4.11 (m, 2H, CH₂), 4.29 (m, 1H, ring-CH), 5.19 (m, 2H, ring-CH), 5.49 (m, 1H, ring-CH), 6.31 (s, 1H, ring-CH) ppm | Data available, see reference. | [10][11] |

| Mass Spectrometry (GC-MS) | Data available, see reference. | Data available, see reference. | [9][12][13][14] |

| IR Spectrum | Data available, see reference. | Data available, see reference. | [15] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of D-glucose using acetic anhydride (B1165640). The anomeric selectivity of the reaction is highly dependent on the catalyst and reaction conditions employed. Acidic catalysts, such as perchloric acid or zinc chloride, generally favor the formation of the thermodynamically more stable α-anomer.[16] Conversely, basic catalysts like sodium acetate tend to yield the kinetically favored β-anomer.[16]

Workflow for the General Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of α-D-Glucopyranose, Pentaacetate (Acid-Catalyzed)

This protocol is adapted from a method utilizing perchloric acid as the catalyst, which favors the formation of the α-anomer.[11]

-

Materials:

-

D-glucose

-

Acetic anhydride (10 ml)

-

Perchloric acid (70%, 0.7 ml)

-

Ice water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Place D-glucose in a conical flask containing 10 ml of acetic anhydride.

-

With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature below 35 °C.

-

Continue swirling until the glucose is fully dissolved.

-

Allow the mixture to stand at room temperature for 30 minutes.[11]

-

Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.[11]

-

Filter the solid product and wash thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose, pentaacetate.[11]

-

Experimental Protocol 2: Synthesis of β-D-Glucopyranose, Pentaacetate (Base-Catalyzed)

This protocol utilizes sodium acetate as a catalyst, leading to the preferential formation of the β-anomer.[17][18][19]

-

Materials:

-

D-glucose (e.g., 30.0 g, 0.167 mol)

-

Anhydrous sodium acetate (e.g., 3.0 g, 0.0366 mol)

-

Acetic anhydride (e.g., 142 ml, 1.51 mol)

-

Benzene (B151609) (250 ml) or other suitable organic solvent

-

Water

-

3% Sodium hydroxide (B78521) solution

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Combine D-glucose, anhydrous sodium acetate, and benzene in a round-bottomed flask.

-

Add acetic anhydride to the mixture.

-

Reflux the mixture with stirring for 1.5 to 3 hours.[17]

-

After cooling, add water (e.g., 100 ml) to the reaction mixture to decompose excess acetic anhydride.

-

Neutralize the mixture with a 3% sodium hydroxide solution.[17]

-

Separate the organic layer and concentrate it to yield crude crystals.

-

Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose, pentaacetate.[17]

-

Applications in Drug Development and Research

This compound is a valuable molecule for pharmaceutical researchers due to its unique chemical properties and biocompatibility.

-

Prodrug Design: The acetyl groups can function as prodrug moieties. This strategy allows for the creation of a biologically inactive compound that, upon administration, is metabolized to its active form, enabling controlled and targeted drug delivery.[1]

-

Drug Solubility Enhancement: As a highly soluble compound in organic media, it can be used to enhance the solubility of poorly soluble drugs, which is particularly beneficial for improving the bioavailability of certain therapeutic agents.[1]

-

Stabilization and Excipient: It can act as a stabilizing agent, preventing chemical degradation and extending the shelf life of pharmaceuticals.[1] Its biocompatible nature makes it a suitable excipient in various formulations.[1]

-

Controlled Drug Release: this compound can be incorporated into drug delivery systems, such as biodegradable polymer matrices, to achieve controlled and sustained release profiles of active pharmaceutical ingredients (APIs).[1][20]

-

Protecting Group in Synthesis: In the synthesis of complex carbohydrates and glycosylated APIs, the acetyl groups serve as effective protecting groups for the hydroxyl functions of glucose. This allows for selective chemical modifications at other positions of the molecule.[21]

Logical Flow: this compound as a Protecting Group

Caption: Role of pentaacetate as a protecting group in glycoside synthesis.

Biological Activity: Insulinotropic Action

A significant area of research for this compound is its ability to stimulate insulin secretion from pancreatic β-cells, a property known as insulinotropic action.[3][22]

Proposed Mechanism of Insulinotropic Action

Studies on isolated rat pancreatic islets suggest that this compound exerts its effect by being taken up by the islet cells and subsequently hydrolyzed to generate intracellular D-glucose.[23] This intracellular glucose then enters the metabolic pathways that lead to insulin secretion. However, the coupling mechanism between the metabolism of glucose derived from the pentaacetate ester and the secretory events appears to differ from that of extracellular glucose.[23][24] For instance, the insulinotropic effect of the ester is resistant to inhibitors of glucose transport like 3-O-methyl-D-glucose, suggesting it bypasses the standard glucose transport system.[24]

The process mimics the effects of other nutrient secretagogues by stimulating proinsulin biosynthesis and modulating ion channel activity (inhibiting K⁺ outflow and augmenting Ca²⁺ efflux), which are critical steps in insulin exocytosis.[24][25]

Caption: Proposed signaling pathway for the insulinotropic action.

Conclusion

This compound is a highly valuable and versatile compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, established synthesis protocols, and diverse applications make it an essential tool for drug development professionals. From its role as a fundamental building block in the synthesis of complex glycosides to its potential as a therapeutic agent for stimulating insulin release, this compound continues to be a subject of significant scientific interest. This guide provides the core technical information required for its effective utilization in a research and development setting.

References

- 1. This compound | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 6. β-D-葡萄糖五乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. beta-D-Glucose pentaacetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR [m.chemicalbook.com]

- 11. thepharmstudent.com [thepharmstudent.com]

- 12. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 13. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 18. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 19. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 20. journals.physiology.org [journals.physiology.org]

- 21. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Synthesis and Characterization of D-Glucopyranose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-glucopyranose pentaacetate, a crucial intermediate in carbohydrate chemistry and drug development. This document details established synthetic protocols, extensive characterization data, and the logical workflow of the entire process.

Introduction

D-glucopyranose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This per-acetylation renders the sugar molecule more soluble in organic solvents and serves as a protective measure for the hydroxyl groups during multi-step syntheses of more complex carbohydrate-containing molecules. The compound exists as two anomers, α-D-glucopyranose pentaacetate and β-D-glucopyranose pentaacetate, which can be selectively synthesized or separated. Its applications are widespread, including its use as a starting material for the synthesis of glycosides, an additive in various industrial processes, and a compound with potential biological activities.[1][2]

Synthesis of D-Glucopyranose Pentaacetate

The most common method for the synthesis of D-glucopyranose pentaacetate is the acetylation of D-glucose using acetic anhydride (B1165640). The reaction can be catalyzed by either a base, such as sodium acetate, or a Lewis acid, like zinc chloride or iodine.[1][3][4] The choice of catalyst and reaction conditions can influence the anomeric selectivity of the product.

Reaction Pathway

The synthesis involves the esterification of the five hydroxyl groups of D-glucose with acetic anhydride.

Caption: Chemical reaction pathway for the synthesis of D-Glucopyranose Pentaacetate.

Experimental Protocols

Two common protocols for the synthesis are provided below, one favoring the β-anomer and the other the α-anomer.

Protocol 1: Synthesis of β-D-Glucopyranose Pentaacetate using Sodium Acetate [3][5]

-

Reactants: Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[3]

-

Reagent Addition: Carefully add 25 mL of acetic anhydride to the flask containing the solids.[3]

-

Reaction: Heat the mixture to approximately 90-100°C for 1.5 to 3 hours with occasional swirling to ensure proper mixing.[3][5]

-

Work-up: Cool the flask to room temperature. Pour the reaction mixture slowly with stirring into 250 mL of ice-cold water in a 500 mL beaker to precipitate the product and decompose excess acetic anhydride.[3]

-

Isolation: Isolate the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a methanol-water mixture (approximately 1:2 v/v) to obtain pure β-D-glucopyranose pentaacetate.[3]

Protocol 2: Synthesis of α-D-Glucopyranose Pentaacetate using Iodine [4]

-

Reactants: In a test tube, combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride. Add a small magnetic stirring bar.

-

Catalyst Addition: Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.[4]

-

Reaction: Stir the mixture at ambient temperature for 30 to 45 minutes.[4]

-

Work-up: Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color of iodine disappears. The solution may appear light yellow.[4]

-

Precipitation: Pour the reaction mixture onto 5 g of ice in a 25-mL beaker. A gummy material will initially form, which will solidify into a granular or powdery solid upon continued stirring as the ice melts.[4]

-

Isolation: Isolate the solid product by suction filtration.[4]

-

Purification: Recrystallize the solid from a 1:2 methanol/water solution to yield pure α-D-(+)-glucopyranose pentaacetate.[4]

Characterization of D-Glucopyranose Pentaacetate

A comprehensive characterization of the synthesized D-glucopyranose pentaacetate is essential to confirm its identity, purity, and anomeric configuration. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physical Properties

The physical properties of the α and β anomers of D-glucopyranose pentaacetate are distinct and can be used for their preliminary identification.

| Property | α-D-Glucopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol [6][7] | 390.34 g/mol [8][9] |

| Appearance | White crystalline powder[2] | White powder[8] |

| Melting Point | 111-113 °C[10], 109-111 °C[11] | 130-132 °C[9], 135 °C[8] |

| Optical Rotation [α]D | +100.0 to +103.0° (c=1, CHCl₃)[2] | +4.0 to +6.0° (c=1, CHCl₃)[2] |

| Solubility | Soluble in ethanol (B145695) and chloroform[2] | Soluble in chloroform (B151607) and methanol, insoluble in water[12] |

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, confirming the presence of functional groups and the overall structure of the molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration of D-glucopyranose pentaacetate. The chemical shift of the anomeric proton (H-1) is particularly diagnostic.

| Anomer | Anomeric Proton (H-1) Chemical Shift (CDCl₃) |

| α-anomer | ~6.32 ppm[4] |

| β-anomer | ~5.71 ppm[4] |

¹³C NMR and 2D NMR experiments (COSY, HSQC, HMBC) can be employed for the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of D-glucopyranose pentaacetate will show characteristic absorption bands for the ester functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester carbonyl) | ~1750 cm⁻¹ |

| C-O (ester) | ~1230 cm⁻¹ |

| C-H (alkane) | ~2900-3000 cm⁻¹ |

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete acetylation of all hydroxyl groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

| Ion | m/z |

| [M+Na]⁺ | 413.1054[8] |

| Molecular Ion (M⁺) | 390.1162[6][8] |

Common fragmentation patterns involve the loss of acetyl groups and cleavage of the pyranose ring.

Experimental and Analytical Workflow

The overall process from synthesis to complete characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.

Caption: Workflow for the synthesis and characterization of D-Glucopyranose Pentaacetate.

Conclusion

This technical guide has outlined the essential procedures for the synthesis and comprehensive characterization of D-glucopyranose pentaacetate. The provided experimental protocols are robust and can be adapted to yield either the α or β anomer with high purity. The detailed characterization data and workflows serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science, enabling the reliable preparation and verification of this important carbohydrate derivative.

References

- 1. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]

- 2. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 6. D-Glucopyranose, pentaacetate | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. α-D(+)-グルコースペンタアセタート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. beta-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]

physical and chemical properties of D-Glucopyranose, pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucopyranose, pentaacetate, a fully acetylated derivative of D-glucose, exists as two primary anomers: α-D-glucopyranose, pentaacetate and β-D-glucopyranose, pentaacetate. These compounds are valuable intermediates in carbohydrate chemistry and have garnered interest in drug development due to their biological activities, including insulinotropic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities.

Physical and Chemical Properties

This compound is a white crystalline solid. The physical and chemical properties of its α and β anomers are summarized below.

Quantitative Data Summary

| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol |

| Melting Point | 110-112 °C | 130-132 °C |

| Boiling Point | Decomposes | Decomposes |

| Solubility | Soluble in ethanol (B145695), chloroform (B151607); Insoluble in water. | Soluble in chloroform and methanol; Insoluble in water.[1] |

| Optical Rotation [α]D | +102° (c=1, chloroform) | +4° (c=5, chloroform) |

| Density | ~1.28 g/cm³ | ~1.28 g/cm³ |

Experimental Protocols

Synthesis of β-D-Glucopyranose, pentaacetate

This protocol describes the acetylation of D-glucose to primarily yield the β-anomer.

Materials:

-

D-glucose

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297) (anhydrous)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.

-

Carefully add acetic anhydride to the flask.

-

Heat the mixture gently with occasional swirling until all the glucose has dissolved.

-

Continue heating for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly into a beaker of ice-cold water while stirring vigorously.

-

A white precipitate of β-D-glucopyranose, pentaacetate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose, pentaacetate.

Anomerization of β- to α-D-Glucopyranose, pentaacetate

This protocol describes the conversion of the β-anomer to the α-anomer using a Lewis acid catalyst. The anomerization of the pentaacetyl-D-glucopyranoses in a chloroform solution catalyzed by stannic chloride is specific to the C1-acetoxy group.[2][3][4][5] The reaction involves the complete dissociation of the bond between the C1-carbon atom and the acetoxy group, with the intermediate formation of carbonium ions.[2][3][4][5] The initial step of the beta to alpha rearrangement is a rapid dissociation that involves the participation of the C2-acetoxy group, leading to a resonance-stabilized carbonium ion where the lactol carbon atom is in the α-configuration.[2][3][4][5]

Materials:

-

β-D-glucopyranose, pentaacetate

-

Stannic chloride (SnCl₄)

-

Chloroform (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Dissolve β-D-glucopyranose, pentaacetate in anhydrous chloroform.

-

Add a catalytic amount of stannic chloride to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the anomerization using thin-layer chromatography (TLC) or polarimetry.

-

Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure α-D-glucopyranose, pentaacetate.

Characterization Methods

The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.

To determine solubility, a small amount of the compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated, and the solubility is observed and recorded.

NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (typically CDCl₃ for this compound). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR of carbohydrates, a sufficient number of scans should be acquired due to the low natural abundance of the ¹³C isotope.[6]

The FT-IR spectrum is obtained using a spectrometer. For solid samples like this compound, the KBr pellet method is commonly employed.[7][8][9][10] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.[7][8][9][10] The disk is then placed in the sample holder of the spectrometer, and the spectrum is recorded. The Nujol mull method can be used for samples that are sensitive to moisture, such as sugars.[8]

Mass spectra are obtained using a mass spectrometer. For carbohydrate analysis, gas chromatography-mass spectrometry (GC-MS) of the acetylated methyl glycosides can be utilized.[11] Electron ionization (EI) is a common ionization technique.[12] The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling

This compound has been shown to stimulate insulin (B600854) release from pancreatic islet cells.[13][14][15][16] The proposed mechanism involves the cellular uptake of the pentaacetate, followed by intracellular hydrolysis to D-glucose. The resulting increase in intracellular glucose concentration then triggers the well-established glucose-stimulated insulin secretion (GSIS) pathway.

Visualizations

Caption: Experimental workflow for the synthesis and anomerization of this compound.

Caption: Simplified mechanism of Lewis acid-catalyzed anomerization.

Caption: Proposed pathway for this compound-induced insulin secretion.

References

- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION | Semantic Scholar [semanticscholar.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. jasco-global.com [jasco-global.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to D-Glucopyranose, Pentaacetate for Researchers and Drug Development Professionals

D-Glucopyranose, pentaacetate is a fully acetylated derivative of D-glucose, a fundamental monosaccharide. This modification, where the five hydroxyl groups of glucose are replaced by acetate (B1210297) esters, renders the molecule more lipophilic and alters its chemical reactivity. It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). These compounds serve as crucial intermediates and building blocks in carbohydrate chemistry and have found diverse applications in pharmaceutical and biochemical research.[1][2][3][4] This guide provides an in-depth overview of the identifiers, properties, synthesis, and applications of this compound.

Chemical Identifiers and Physicochemical Properties

The α and β anomers of this compound are distinct compounds with unique identifiers and physical properties. A mixture of both is also commercially available.[5]

Table 1: Identifiers for this compound Anomers

| Identifier | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |

| CAS Number | 604-68-2[6][7] | 604-69-3[1][4][8] |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose[3][6] | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose[4][8] |

| Molecular Formula | C₁₆H₂₂O₁₁[3][6] | C₁₆H₂₂O₁₁[1][4][8] |

| Molecular Weight | 390.34 g/mol [3][6] | 390.34 g/mol [4][8] |

| EC Number | 210-073-2[5][7] | 210-074-8[5][8] |

| PubChem ID | 79064[3][4] | 79064[4] |

| MDL Number | MFCD00064071[7] | MFCD00006597[1][4][8] |

Table 2: Physicochemical Properties of this compound Anomers

| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |

| Appearance | White crystalline powder[3][5] | White to off-white powder[4][9] |

| Melting Point | 111-114 °C[5] | 130-134 °C[5] |

| Optical Rotation | [α]20/D +100° to +103° (c=1, CHCl₃)[5] | [α]20/D +4.0° to +6.0° (c=1, CHCl₃)[5] |

| Solubility | Soluble in water, ethanol (B145695), and chloroform[5] | Soluble in chloroform (B151607) and methanol; insoluble in water[9] |

Experimental Protocols

Synthesis of β-D-Glucopyranose, pentaacetate

A common and straightforward method for the synthesis of β-D-glucopyranose, pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) with sodium acetate as a catalyst.[10][11]

Materials:

-

D-glucose

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Combine D-glucose and anhydrous sodium acetate in a round-bottomed flask.[10]

-

Carefully add an excess of acetic anhydride to the flask.[10]

-

Heat the mixture, typically to around 90-100°C, and stir for approximately 1.5 to 2 hours.[10][11] The reaction is often carried out under reflux.[11]

-

After heating, cool the flask to room temperature.[10]

-

Very carefully and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. This step is to precipitate the product and to hydrolyze the excess acetic anhydride.[10]

-

Collect the crude solid product by vacuum filtration and wash it with cold water.[10]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture.[9][10]

-

Dry the purified crystals under vacuum to obtain the final product.[10]

The following diagram illustrates the general workflow for this synthesis.

Caption: A flowchart illustrating the key steps in the synthesis of β-D-Glucopyranose, pentaacetate.

Applications in Drug Development and Research

This compound is a versatile compound with numerous applications in the pharmaceutical industry and scientific research.[2][12]

-

Prodrug Design: The acetyl groups can function as prodrug moieties, enabling controlled and targeted drug delivery by being hydrolyzed in vivo to release the active drug.[12]

-

Drug Solubility Enhancement: As a highly soluble compound, it can be used to improve the solubility and bioavailability of poorly soluble drugs.[12]

-

Stabilization of Pharmaceuticals: It can act as a stabilizing agent, preventing chemical degradation and extending the shelf life of certain drug formulations.[12]

-

Controlled Drug Release: It can be integrated into drug delivery systems to achieve controlled and sustained release profiles of therapeutic agents.[2][12]

-

Biocompatible Excipient: Due to its biocompatibility, it is suitable for use as an excipient in various pharmaceutical formulations.[12]

-

Synthetic Intermediate: It is a key building block in the synthesis of a wide range of glucose-containing oligosaccharides, glycoconjugates, and other bioactive molecules.[1][5] For instance, it is a precursor for the synthesis of acetobromo-α-D-glucose, a common glycosyl donor.[13]

-

Biochemical Research: It is used as a substrate in biochemical assays to study enzyme activity and carbohydrate metabolism.[3][4][5] Both anomers have been shown to stimulate insulin (B600854) release, making them useful tools in diabetes research.[5][6][9][14]

The following diagram depicts the logical relationship between the properties of this compound and its applications in drug development.

Caption: Relationship between the properties of this compound and its pharmaceutical uses.

References

- 1. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]

- 2. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. scbt.com [scbt.com]

- 7. α-D(+)-グルコースペンタアセタート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. β- D -グルコースペンタアセタート 285943 [sigmaaldrich.com]

- 9. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 12. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

Solubility of D-Glucopyranose, Pentaacetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Glucopyranose, pentaacetate in various organic solvents. Due to its relevance in pharmaceutical and chemical synthesis, understanding the solubility characteristics of this acetylated sugar is crucial for process development, formulation, and purification. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For this compound, the five acetyl groups significantly reduce its polarity compared to D-glucose, rendering it more soluble in organic solvents and insoluble in water.[1][2][3] The compound exists as two anomers, α-D-Glucopyranose, pentaacetate and β-D-Glucopyranose, pentaacetate, which may exhibit different solubility profiles.

Quantitative Solubility Data

Table 1: Solubility of α-D-Glucopyranose, pentaacetate

| Solvent | Temperature (°C) | Solubility | Units |

| Chloroform | 20 | Data not available | - |

| Methanol | Not Specified | Data not available | - |

| Ethanol | 20 | ≥ 10 | g/100mL |

| Acetone | Not Specified | Data not available | - |

| Ethyl Acetate | Not Specified | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - |

Table 2: Solubility of β-D-Glucopyranose, pentaacetate

| Solvent | Temperature (°C) | Solubility | Units |

| Chloroform | Not Specified | 10 | g/100mL[3] |

| Methanol | Not Specified | Soluble | -[2] |

| Ethanol | Not Specified | Soluble | - |

| Acetone | Not Specified | Data not available | - |

| Ethyl Acetate | Not Specified | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL[4] |

| Water | 18 | 1.5 | mg/mL[1][5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a crystalline solid like this compound in organic solvents.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound (α or β anomer)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent crystallization.

-

Filter the solution through a syringe filter (appropriate for the solvent) to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with good chromophores.

Materials:

-

This compound (α or β anomer)

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at the desired temperature.

-

-

Sample Preparation for HPLC Analysis:

-

Withdraw a known volume of the clear supernatant from the saturated solution.

-

Dilute the sample accurately with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

-

HPLC Analysis:

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. β-D-Glucose pentaacetate | 604-69-3 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Showing Compound 2,3,4,5,6-Penta-O-acetyl-D-glucose (FDB012529) - FooDB [foodb.ca]

A Technical Guide to the Molecular Structure of D-Glucopyranose, Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: D-Glucopyranose, pentaacetate is a fully protected derivative of D-glucose, a fundamental monosaccharide in biological systems. By converting the hydrophilic hydroxyl groups into acetyl esters, the molecule's solubility is shifted towards organic solvents, making it a critical intermediate in synthetic carbohydrate chemistry. It exists as two primary anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This document provides an in-depth overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic protocols for this compound, serving as a comprehensive resource for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[1] The key distinction between its two anomers lies in the orientation of the anomeric acetate (B1210297) group. In the α-anomer, this group is in an axial position, while in the β-anomer, it occupies an equatorial position. This stereochemical difference significantly influences their physical properties, such as melting point and specific rotation. The compound is soluble in ethanol (B145695) and chloroform.[1]

Table 1: Physicochemical Properties of this compound Anomers

| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |

| CAS Number | 604-68-2[1][2][3] | 604-69-3[1][4] |

| Molecular Formula | C₁₆H₂₂O₁₁[2][5][6] | C₁₆H₂₂O₁₁[4][7] |

| Molecular Weight | 390.34 g/mol [1][2][5][6] | 390.34 g/mol [4][8] |

| Appearance | White crystalline powder[1] | White crystalline solid[7] |

| Melting Point | 111.0–114.0 °C[1] | 130.0–134.0 °C[1] |

| Specific Rotation [α]D | +100.0° to +103.0° (c=1, CHCl₃)[1] | +4.0° to +6.0° (c=1, CHCl₃)[1] |

Below is a diagram illustrating the chemical structures of both the α and β anomers.

Caption: Chemical structures of α- and β-D-Glucopyranose, pentaacetate anomers.

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are essential for confirming the structure and purity of this compound. Data is readily available from sources such as the NIST Chemistry WebBook.[2]

Table 2: Key Spectroscopic Data

| Technique | α-Anomer | β-Anomer |

| ¹H NMR | Spectra available from public databases.[3] | Spectra available from public databases.[9] |

| ¹³C NMR | Spectra available from public databases.[5] | Spectra available from public databases. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 390. Data available on NIST WebBook.[2][10] | Molecular Ion (M⁺): m/z 390. Data available on NIST WebBook.[4] |

| IR Spectroscopy | Characteristic C=O ester stretches (~1740-1750 cm⁻¹). Data available from various sources.[2][3][10] | Characteristic C=O ester stretches (~1740-1750 cm⁻¹). |

| Raman Spectroscopy | Spectra available from public databases.[3] | Spectra available from public databases.[9] |

| X-ray Crystallography | Crystal structure data deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 911297).[3] | X-ray crystal structure data has been used to analyze molecular packing.[11] |

Experimental Protocols: Synthesis

The peracetylation of D-glucose is a standard procedure in organic chemistry labs. The choice of catalyst typically determines the anomeric selectivity of the product. The use of a basic catalyst like sodium acetate favors the formation of the more thermodynamically stable β-anomer, while certain acid catalysts can favor the α-anomer.[12]

This protocol is adapted from established methods utilizing sodium acetate as a catalyst.[13][14]

Materials and Equipment:

-

D-Glucose (1 equivalent)

-

Anhydrous Sodium Acetate (0.7-0.8 equivalents)

-

Acetic Anhydride (B1165640) (5-6 equivalents)

-

Round-bottomed flask (100 mL)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Ice-water bath

-

Büchner funnel and filter flask

-

Recrystallization solvents (e.g., 1:2 methanol (B129727)/water or ethanol)

Procedure:

-

Reaction Setup: Place D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) into a 100 mL round-bottomed flask.[14]

-

Addition of Reagent: Carefully add acetic anhydride (e.g., 25 mL) to the flask.[14]

-

Heating: Heat the mixture to approximately 90-100 °C for 1.5-2 hours with continuous stirring.[13][14] The reaction should become a clear solution.

-

Precipitation: Cool the flask to room temperature. In a separate 500 mL beaker, prepare about 250 mL of an ice-water slurry. Very carefully and slowly pour the reaction mixture into the ice water while stirring vigorously. The product will precipitate as a white solid. This step also hydrolyzes the excess acetic anhydride.[14]

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry on the filter for at least 10 minutes under vacuum.[14]

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and water (~1:2) or ethanol, to yield pure β-D-Glucopyranose, pentaacetate.[13][14]

-

Characterization: Dry the purified crystals and determine the yield, melting point, and spectroscopic properties (NMR, IR) to confirm identity and purity.

Caption: Experimental workflow for the synthesis of β-D-Glucopyranose, pentaacetate.

The α-anomer is typically prepared under acidic conditions. One common method involves the peracetylation of D-glucose using acetic anhydride with perchloric acid (HClO₄) as a catalyst, which exclusively produces the α-anomer.[12] Alternatively, the β-anomer can be anomerized to the α-form using various Lewis acids.[12]

Applications in Research and Drug Development

D-Glucose pentaacetate serves as a versatile building block in various scientific fields:

-

Synthetic Chemistry: It is a key intermediate for the synthesis of complex carbohydrates, glycosides, and oligosaccharides. The acetyl groups serve as robust protecting groups that can be removed under basic conditions (e.g., Zemplén deacetylation).

-

Pharmaceuticals: It is used in the synthesis of numerous bioactive molecules and active pharmaceutical ingredients.[1] For instance, glycosylation of drugs like silibinin (B1684548) and tocopherol can improve their bioavailability.[1] It is also a precursor for the synthesis of arbutin.[1]

-

Biological Research: As a membrane-permeable glucose derivative, it has been studied for its biological effects, including a potential insulinotropic action, suggesting it could be a lead for new insulin (B600854) secretagogues.[1] It has also demonstrated certain antimicrobial activities.[1]

References

- 1. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 3. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 5. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. b- D -Glucose pentaacetate 98 604-69-3 [sigmaaldrich.com]

- 9. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]

- 10. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

The Synthesis of D-Glucopyranose Pentaacetate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of D-glucopyranose pentaacetate, a pivotal molecule in carbohydrate chemistry. Delving into its historical context, this document traces the evolution of its synthesis from early discoveries to modern, optimized protocols. Detailed experimental methodologies, quantitative data comparisons, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field.

Historical Context: The Dawn of Carbohydrate Acetylation

The late 19th century marked a period of profound advancement in the understanding of carbohydrates, largely driven by the pioneering work of German chemist Emil Fischer. His investigations into the structure and stereochemistry of sugars laid the foundation for systematic carbohydrate chemistry. Within this context, the acetylation of glucose emerged as a crucial technique for the protection of its hydroxyl groups, enabling further chemical transformations.

While a singular, definitive first synthesis of D-glucopyranose pentaacetate is not readily identifiable in the historical literature, the work of several key chemists in the latter half of the 19th century was instrumental. Early explorations into the reactions of acetic anhydride (B1165640) with organic compounds by chemists like Charles Gerhardt in the 1850s provided the necessary chemical tools. Subsequent research by Marcellin Berthelot in the 1850s on the esterification of polyatomic alcohols further paved the way.

The first detailed investigations into the acetylation of sugars are often attributed to A. P. N. Franchimont . His work in the late 1870s and early 1880s systematically explored the reaction of acetic anhydride with various sugars, including glucose. These early methods typically involved heating glucose with acetic anhydride, often in the presence of a catalyst such as sodium acetate (B1210297) or zinc chloride. These foundational studies were critical in establishing the methodology for preparing fully acetylated sugar derivatives, which became indispensable for the structural elucidation and synthetic manipulation of carbohydrates.

The choice of catalyst was soon discovered to be a critical factor in determining the stereochemical outcome at the anomeric center, leading to the selective synthesis of either the α- or β-anomer of D-glucopyranose pentaacetate. This distinction became fundamentally important for the burgeoning field of glycosylation chemistry.

Quantitative Data on Modern Synthesis Protocols

The synthesis of D-glucopyranose pentaacetate has been significantly refined since its early discoveries. Modern protocols offer high yields and stereoselectivity. The following table summarizes quantitative data from representative modern experimental procedures for the synthesis of both the α- and β-anomers.

| Anomer | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| β | D-glucose, Acetic Anhydride | Sodium Acetate | None | 1.5 - 2 hours | 90 - 100 °C | ~77% |

| β | D-glucose, Acetic Anhydride | Sodium Acetate | Toluene | 3 hours | Reflux | 77% |

| β | D-glucose, Acetic Anhydride | Sodium Acetate | Chloroform | 24 hours | Reflux | 68% |

| α | D-glucose, Acetic Anhydride | Zinc Chloride | None | ~30 minutes | Room Temperature | High |

| α | β-D-glucopyranose pentaacetate | Imidazole | Dichloromethane | 1 hour | Room Temperature | 92% |

| α | D-glucose, Acetic Anhydride, Acetic Acid | Perchloric Acid | None | ~30 minutes | < 35 °C | High |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of α- and β-D-glucopyranose pentaacetate, adapted from established literature procedures.

Synthesis of β-D-Glucopyranose Pentaacetate

This protocol utilizes sodium acetate as a catalyst, which directs the reaction towards the thermodynamically more stable β-anomer.

Materials:

-

D-glucose

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ice-cold water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.

-

Carefully add acetic anhydride to the flask.

-

Heat the mixture to 90-100 °C with stirring for 1.5 to 2 hours.

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure β-D-glucopyranose pentaacetate.

Synthesis of α-D-Glucopyranose Pentaacetate

This protocol employs an acid catalyst, such as zinc chloride, which favors the formation of the α-anomer.

Materials:

-

D-glucose

-

Acetic Anhydride

-

Anhydrous Zinc Chloride

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, suspend D-glucose in acetic anhydride.

-

Cool the mixture in an ice bath.

-

Carefully add anhydrous zinc chloride in small portions while stirring.

-

After the addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature with stirring for approximately 30 minutes.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure α-D-glucopyranose pentaacetate.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols for both anomers of D-glucopyranose pentaacetate.

Caption: Workflow for the synthesis of β-D-glucopyranose pentaacetate.

Caption: Workflow for the synthesis of α-D-glucopyranose pentaacetate.

A Technical Guide to D-Glucopyranose Pentaacetate

This guide provides an in-depth overview of the chemical properties, synthesis, and characterization of D-Glucopyranose pentaacetate, a fully acetylated derivative of D-glucose. This compound is a key intermediate in carbohydrate chemistry and has applications in various fields, including drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development.

D-Glucopyranose pentaacetate exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). The IUPAC names for these anomers are:

-

α-D-Glucopyranose pentaacetate: [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[1]

-

β-D-Glucopyranose pentaacetate: [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2]

A mixture of both anomers is also commercially available.[3][4]

Chemical and Physical Properties

The physical and chemical properties of the α- and β-anomers of D-glucopyranose pentaacetate are summarized in the table below. These properties are crucial for their identification, separation, and application in synthesis.

| Property | α-D-Glucopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |

| Molecular Formula | C₁₆H₂₂O₁₁[1] | C₁₆H₂₂O₁₁[2] |

| Molecular Weight | 390.34 g/mol [5][6] | 390.34 g/mol [5] |

| CAS Number | 604-68-2[1][7] | 604-69-3[5][8] |

| Appearance | White crystalline powder[9] | White crystalline powder |

| Melting Point | 111.0-114.0 °C[9] | 130.0-134.0 °C[9] |

| Specific Rotation (c=1, CHCl₃) | +100.0° to +103.0°[9] | +4.0° to +6.0°[9] |

| Solubility | Soluble in ethanol (B145695) and chloroform[9] | Soluble in ethanol and chloroform |

Synthesis of D-Glucopyranose Pentaacetate

The most common method for the synthesis of D-glucopyranose pentaacetate is the acetylation of D-glucose using acetic anhydride (B1165640). The reaction can be catalyzed by either an acid or a base, and the choice of catalyst and reaction conditions can influence the anomeric ratio of the product.

Experimental Protocol: Acid-Catalyzed Acetylation

This protocol describes the synthesis of α-D-glucopyranose pentaacetate using iodine as a Lewis acid catalyst.[10]

Materials:

-

D-(+)-glucose

-

Acetic anhydride

-

Iodine

-

10% Sodium bisulfite solution

-

Water

-

Ice

Procedure:

-

Combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride in a 6-inch test tube equipped with a small magnetic stirring bar.

-

Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.

-

Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.

-

Work up the reaction by adding 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color disappears. The resulting solution may have a light yellow appearance.

-

Pour the reaction mixture onto 5 g of ice in a 25-mL beaker. Rinse any residual material from the test tube into the beaker with a small amount of water.

-

Agitate the mixture in the beaker with a glass stirring rod. Initially, a gummy material will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.

-

Isolate the product by suction filtration.

-

Recrystallize the isolated solid from a 1:2 methanol/water solution (by volume). Approximately 10 mL of this solvent mixture is required for each gram of glucose pentaacetate.

Experimental Protocol: Base-Catalyzed Acetylation

This protocol outlines the synthesis of β-D-glucopyranose pentaacetate using sodium acetate (B1210297) as a basic catalyst.[11]

Materials:

-

D-glucose

-

Sodium acetate

-

Acetic anhydride

-

Methanol

-

Water

-

Ice

Procedure:

-

Place 5 g of D-glucose and 4 g of sodium acetate into a 100 mL round-bottomed flask.

-

Carefully add 25 mL of acetic anhydride and a boiling chip to the flask.

-

Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.

-

Cool the flask and then carefully pour the reaction mixture with stirring into a 500 mL beaker containing 250 mL of ice water.

-

Filter the resulting precipitate and dry it for 10 minutes under vacuum.

-

Recrystallize the crude product from a mixture of methanol and water (approximately 1:2) and filter the solid once it has completely reprecipitated.

-

Dry the pure product for 10 minutes on the vacuum filter.

Spectroscopic Characterization

The structure and purity of D-glucopyranose pentaacetate anomers are typically confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum of D-glucopyranose pentaacetate will show characteristic strong absorption bands for the ester carbonyl groups (C=O) around 1740-1750 cm⁻¹ and C-O stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for distinguishing between the α- and β-anomers based on the chemical shift and coupling constant of the anomeric proton (H-1). For the α-anomer, the anomeric proton signal appears around 6.32 ppm, while for the β-anomer, it is observed around 5.71 ppm.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[5][12][13]

Biological Activity

D-Glucopyranose pentaacetate and its derivatives have been investigated for their biological activities. Notably, both α- and β-D-glucose pentaacetate have been shown to stimulate insulin (B600854) secretion.[6][14] The alpha anomer is reported to be slightly more potent in this regard.[14]

Visualizations

The following diagrams illustrate the chemical structures of the D-glucopyranose pentaacetate anomers and a general workflow for their synthesis.

Caption: Chemical structures of α- and β-D-Glucopyranose pentaacetate.

Caption: General workflow for the synthesis of D-Glucopyranose pentaacetate.

References

- 1. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. pschemicals.com [pschemicals.com]

- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 8. «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. deyerchem.com [deyerchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 13. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Properties of D-Glucopyranose, Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucopyranose, pentaacetate is a synthetic derivative of D-glucose (B1605176), a fundamental monosaccharide in biological systems. In this derivative, the five hydroxyl groups of glucose are acetylated, resulting in a more lipophilic molecule. This structural modification significantly alters its biological properties and potential applications compared to its parent molecule, glucose. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its synthesis, biological activities, and metabolic fate. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in various therapeutic and industrial fields.

Physicochemical Properties

This compound exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C-1). The physicochemical properties of both anomers are summarized in the table below.

| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 110-111 °C | 130-132 °C |

| Optical Rotation [α]20/D | ≥+98° (c=1 in ethanol) | +4.2° (c=1 in chloroform) |

| Solubility | Soluble in ethanol (B145695) and chloroform | Soluble in ethanol and chloroform |

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of D-glucose using acetic anhydride (B1165640). The anomeric form of the product can be controlled by the choice of catalyst and reaction conditions.

Synthesis of β-D-Glucopyranose, pentaacetate

A common method for the synthesis of the β-anomer involves the use of sodium acetate (B1210297) as a catalyst.[1]

Experimental Protocol:

-

Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.

-

Add an excess of acetic anhydride to the flask.

-

Heat the mixture under reflux with stirring. The reaction time can vary from 30 minutes to 24 hours depending on the scale and solvent.[2]

-

After cooling, pour the reaction mixture into ice water to precipitate the product and decompose excess acetic anhydride.

-

Neutralize the mixture with an aqueous alkali solution, such as 3% sodium hydroxide.[2]

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.[2]

Synthesis of α-D-Glucopyranose, pentaacetate

The α-anomer can be prepared through the anomerization of the β-anomer using a Lewis acid catalyst or by direct synthesis using an acidic catalyst.[3] A modified procedure for the direct synthesis is described below.[4]

Experimental Protocol:

-

To a conical flask containing acetic anhydride, add D-glucose.

-

Slowly add 70% perchloric acid dropwise while swirling and maintaining the temperature below 35 °C.[4]

-

Allow the mixture to stand at room temperature for 30 minutes.[4]

-

Pour the reaction mixture into ice water with vigorous stirring to induce precipitation.[4]

-

Collect the solid product by filtration and wash thoroughly with cold water.[4]

-

Dry the product and recrystallize from hot ethanol.[4]

Characterization

The synthesized this compound can be characterized using various analytical techniques:[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and anomeric configuration.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups, particularly the ester carbonyl groups.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[5]

-

Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable samples.[5]

-

Capillary Electrophoresis (CE): For separation based on size and charge.[5]

Biological Activities

This compound has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and insulinotropic effects.

Anticancer Activity

Limited quantitative data is available for the anticancer activity of this compound. The following table summarizes the reported IC50 values for the β-anomer against two human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Lung Carcinoma | > 200 | Sulforhodamine B assay | [3] |

| DU-145 | Prostate Carcinoma | > 200 | Sulforhodamine B assay | [3] |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of β-D-Glucopyranose, pentaacetate for a specified period (e.g., 48 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Insulinotropic Activity

Both α- and β-anomers of this compound have been shown to stimulate insulin (B600854) secretion from pancreatic islets. The β-anomer is reported to be slightly less potent than the α-anomer.[2] This effect is thought to be linked to the intracellular delivery of glucose.

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin released from pancreatic islets in response to glucose and other secretagogues.

-

Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse).

-

Pre-incubate the islets in a buffer with a low glucose concentration.

-

Incubate the islets with different concentrations of this compound in the presence of a stimulatory glucose concentration.

-

Collect the supernatant after the incubation period.

-

Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Normalize the insulin secretion to the islet number or DNA content.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, a structurally related compound, penta-O-galloyl-α-D-glucopyranose (α-PGG), has been shown to activate the Insulin Receptor (IR) signaling pathway, leading to downstream effects on cell survival and apoptosis. It is important to note that the following information pertains to penta-O-galloyl-α-D-glucopyranose and not this compound itself.

Insulin Receptor and MEK Signaling Pathway (Activated by penta-O-galloyl-α-D-glucopyranose)

α-PGG has been identified as an activator of the insulin receptor, initiating a signaling cascade that involves MEK, a downstream kinase.[6] This activation has been linked to the induction of p53 and apoptosis in cancer cells.

MAPK/NF-κB and ERK/Nrf2/HO-1 Signaling Pathways (Modulated by penta-O-galloyl-β-D-glucose)

Penta-O-galloyl-β-D-glucose (PGG) has been shown to alleviate inflammation and oxidative stress by suppressing the MAPK/NF-κB and activating the ERK/Nrf2/HO-1 signaling pathways.

Metabolic Fate

The metabolic fate of this compound has been investigated in different tissues. In muscles from GLUT4 null mice, the incorporation of D-[U-¹⁴C]glucose pentaacetate into glycogen (B147801) was found to be 10-30 times lower than that of unesterified glucose.[7][8] However, in pancreatic islets, the metabolism of D-glucose pentaacetate was not lower than that of unesterified D-glucose.[7][8] This suggests a tissue-specific difference in the uptake and/or hydrolysis of the acetylated glucose. After oral administration, it is expected that this compound undergoes hydrolysis by esterases in the gastrointestinal tract and liver, releasing glucose and acetic acid.[9] The liberated glucose would then enter the systemic circulation and be metabolized through normal glycolytic pathways.

Conclusion